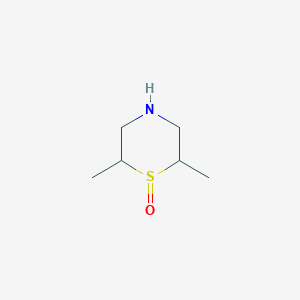
2,6-Dimethylthiomorpholine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylthiomorpholine 1-oxide is an organic compound with the molecular formula C6H13NOS It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and an oxygen atom bonded to the sulfur atom, forming a sulfoxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthiomorpholine 1-oxide typically involves the oxidation of 2,6-dimethylthiomorpholine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions. The reaction proceeds as follows:
2,6-Dimethylthiomorpholine+H2O2→2,6-Dimethylthiomorpholine 1-oxide+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: 2,6-Dimethylthiomorpholine 1,1-dioxide (sulfone).
Reduction: 2,6-Dimethylthiomorpholine (sulfide).
Substitution: Various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylthiomorpholine 1-oxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can interact with various molecular targets, including enzymes and proteins, potentially altering their function. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it could modulate oxidative stress and redox balance in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine: Similar structure but lacks the sulfur and oxygen atoms.
Thiomorpholine: Parent compound without the methyl groups and sulfoxide.
2,6-Dimethylthiomorpholine: Precursor to the sulfoxide.
Uniqueness
2,6-Dimethylthiomorpholine 1-oxide is unique due to the presence of both methyl groups and the sulfoxide functional group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other thiomorpholine derivatives.
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
2,6-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-5-3-7-4-6(2)9(5)8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OLIXMODZQVKARI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC(S1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


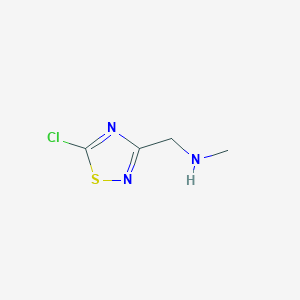
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)


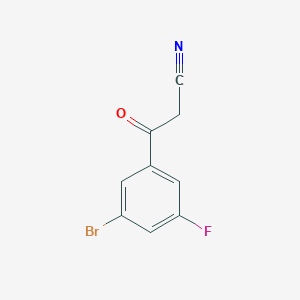
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
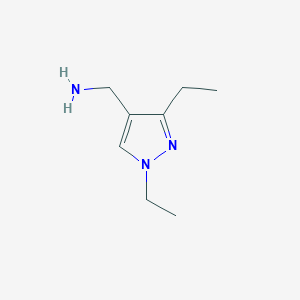

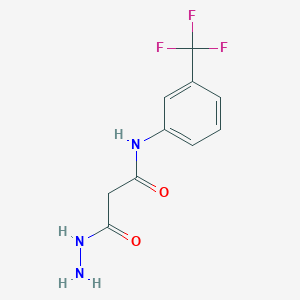
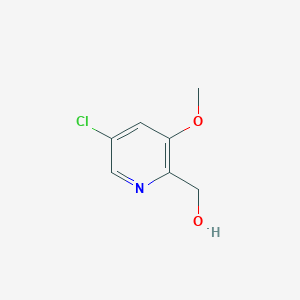
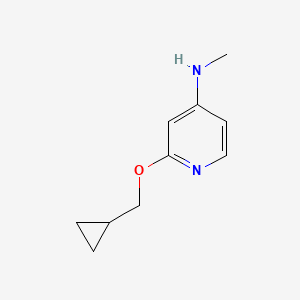
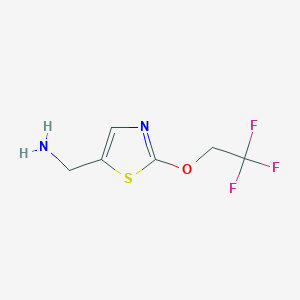
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
